1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-
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Overview
Description
1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- is a complex organic compound that features a benzodioxole ring fused with a cyclohexene ring and an azidoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Introduction of the Cyclohexene Ring: The cyclohexene ring can be introduced through a Diels-Alder reaction involving a suitable diene and dienophile.
Attachment of the Azidoethyl Group: The azidoethyl group can be introduced via nucleophilic substitution reactions using azidoethyl halides.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the acylation of 1,3-benzodioxole can be performed using recyclable heterogeneous catalysts in a continuous flow setup .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the azidoethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . In medical applications, it may inhibit specific enzymes or pathways involved in disease processes.
Comparison with Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
2,2-Difluorobenzo[1,3]dioxole: Another derivative with fluorine atoms.
Methylenedioxyphenyl Compounds: Such as safrole and piperonal, which share the methylenedioxy functional group.
Uniqueness: 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- is unique due to the presence of the azidoethyl group and the cyclohexene ring, which confer distinct chemical and biological properties not found in simpler benzodioxole derivatives.
Properties
CAS No. |
144344-97-8 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
5-[3-(2-azidoethyl)cyclohexen-1-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C15H17N3O2/c16-18-17-7-6-11-2-1-3-12(8-11)13-4-5-14-15(9-13)20-10-19-14/h4-5,8-9,11H,1-3,6-7,10H2 |
InChI Key |
UOZYPWQXHBFVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1)C2=CC3=C(C=C2)OCO3)CCN=[N+]=[N-] |
Origin of Product |
United States |
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